molecular formula C16H27NO3S B2486113 N,N-dibutyl-4-ethoxybenzenesulfonamide CAS No. 32176-30-0

N,N-dibutyl-4-ethoxybenzenesulfonamide

Cat. No. B2486113
CAS RN: 32176-30-0
M. Wt: 313.46
InChI Key: ZDXUFRKDMHOKMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dibutyl-4-ethoxybenzenesulfonamide and related compounds involves several chemical processes. For example, one method unexpectedly synthesized a related compound by an aminohalogenation reaction, demonstrating the complex synthetic routes possible for sulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). Another study discusses the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, highlighting the versatility of sulfonamides in chemical synthesis (M. Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides, including compounds similar to N,N-dibutyl-4-ethoxybenzenesulfonamide, has been extensively studied. Crystallographic studies reveal intricate details about the arrangement and bonding within these molecules. For instance, certain sulfonamides exhibit supramolecular architectures controlled by various interactions, such as C—H⋯πaryl and C—H⋯O intermolecular interactions (V. Z. Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including N,N-dibutyl-4-ethoxybenzenesulfonamide, participate in diverse chemical reactions, showcasing their chemical reactivity and utility in organic synthesis. For example, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields, which can then be deprotected to secondary amines (T. Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Scientific Research Applications

Enzyme Inhibition Potential

N,N-dibutyl-4-ethoxybenzenesulfonamide derivatives have been synthesized and evaluated for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. These compounds show significant inhibitory activity, suggesting potential applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease and diabetes. The in silico studies further substantiate these findings, providing a foundation for future research into therapeutic applications (Riaz, 2020).

Anticancer Properties

Research into the structure and anticancer properties of related sulfonamide compounds has led to the discovery of novel compounds with potential anticancer activity. These findings highlight the versatility of sulfonamide derivatives in the development of new anticancer agents, encouraging further investigation into their mechanisms of action and therapeutic efficacy (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Antiviral and Antifungal Activity

Sulfonamide derivatives have also been explored for their antiviral and antifungal activities. Novel chiral and achiral N-substituted sulfonamides have shown promise in vitro against HIV and various fungal infections. This research opens up new avenues for the development of sulfonamide-based antiviral and antifungal therapies, providing a basis for future pharmacological studies (Zareef et al., 2007).

Vaccine Adjuvant Properties

A synthetic small-molecule compound related to N,N-dibutyl-4-ethoxybenzenesulfonamide has been identified as an activator of innate immunity via mitochondrial stress pathways. This compound and its derivatives demonstrate potential as vaccine adjuvants, capable of enhancing immune responses without compromising safety. Such findings contribute to the development of novel adjuvants that could improve the efficacy of vaccines, especially in vulnerable populations (Sato-Kaneko et al., 2021).

Mechanism of Action

properties

IUPAC Name

N,N-dibutyl-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3S/c1-4-7-13-17(14-8-5-2)21(18,19)16-11-9-15(10-12-16)20-6-3/h9-12H,4-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUFRKDMHOKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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